4-Butoxy-5-ethoxy-2-pyrimidinamine
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Overview
Description
4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-butoxy-2,6-dichloropyrimidine with ethylamine, followed by further functionalization to introduce the ethoxy group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar structural features but different functional groups.
5-Amino-pyrazoles: Another class of heterocyclic compounds with similar biological activities
Uniqueness
4-BUTOXY-5-ETHOXYPYRIMIDIN-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butoxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-butoxy-5-ethoxypyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-15-9-8(14-4-2)7-12-10(11)13-9/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
RRQIYFUYZZWHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC=C1OCC)N |
Origin of Product |
United States |
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